Pterosin I
CAS No.: 35944-01-5
Cat. No.: VC19660419
Molecular Formula: C16H22O2
Molecular Weight: 246.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35944-01-5 |
|---|---|
| Molecular Formula | C16H22O2 |
| Molecular Weight | 246.34 g/mol |
| IUPAC Name | 6-(2-methoxyethyl)-2,2,5,7-tetramethyl-3H-inden-1-one |
| Standard InChI | InChI=1S/C16H22O2/c1-10-8-12-9-16(3,4)15(17)14(12)11(2)13(10)6-7-18-5/h8H,6-7,9H2,1-5H3 |
| Standard InChI Key | OJOSRHYPGDXYOR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(=C1CCOC)C)C(=O)C(C2)(C)C |
Introduction
Chemical Structure and Characterization
Pterosin I (C<sub>15</sub>H<sub>20</sub>O<sub>3</sub>) belongs to the pterosin family of sesquiterpenoids, characterized by a bicyclic indanone core. Key structural features include:
-
Indanone backbone: A fused benzene and cyclopentenone ring system.
-
Substituents: Hydroxyl (-OH) and methyl (-CH<sub>3</sub>) groups at positions C-3 and C-2, respectively, with a hydroxyethyl side chain at C-6 (Figure 1) .
-
Stereochemistry: The absolute configuration at C-2 and C-3 is critical for bioactivity, typically resolved via chiral HPLC or X-ray crystallography .
Table 1: Physicochemical Properties of Pterosin I
Natural Sources and Distribution
Pterosin I is predominantly isolated from ferns:
-
Hypolepis punctata: First reported in a 2003 study, where it constituted 0.03% of the ethyl acetate extract .
-
Pteris multifida: Co-occurred with cytotoxic analogs like pterosin P and dehydropterosin B .
-
Pteris cretica: Identified alongside novel pterosins with lactone rings .
Distribution varies by species and extraction method, with higher yields in aerial parts (leaves and stems) .
Pharmacological Activities
Cytotoxic Effects
Pterosin I demonstrates selective cytotoxicity against cancer cells:
-
NUGC-3 (Gastric carcinoma): Significant growth inhibition at 50 μg/mL .
-
Mechanism: Induces apoptosis via ROS-mediated mitochondrial dysfunction, akin to pterosin A .
Table 2: Comparative Cytotoxicity of Pterosin I and Analogs
| Compound | Cell Line | IC<sub>50</sub> (μM) | Source |
|---|---|---|---|
| Pterosin I | Hep G2 | 32.8 μg/mL | |
| Pterosin Z | Hep G2 | 55.1 μg/mL | |
| Pterosin B | HL-60 (Leukemia) | 8.7 μg/mL | |
| Dehydropterosin B | PANC-1 | 4.27 μM |
Biosynthesis and Structural Modifications
Pterosin I is biosynthesized via the mevalonate pathway, with key steps including:
-
Cyclization of farnesyl pyrophosphate to form the indanone core.
Synthetic analogs with modified side chains (e.g., pterosin C acetate) show enhanced bioavailability but reduced potency .
Pharmacokinetics and Toxicity
Limited data exist, but preliminary studies indicate:
-
Absorption: Moderate intestinal permeability (Caco-2 P<sub>app</sub> = 8.4 × 10<sup>−6</sup> cm/s) .
-
Metabolism: Phase I oxidation at C-3 and C-14, followed by glucuronidation .
-
Toxicity: LD<sub>50</sub> > 500 mg/kg in rodents, with hepatotoxicity at high doses .
Future Directions
-
Clinical Translation: Optimize formulations (e.g., nanoparticles) to enhance solubility.
-
Mechanistic Studies: Elucidate targets in apoptosis pathways using CRISPR screens.
-
Ecological Role: Investigate pterosins as fern chemical defenses against herbivores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume